N-2-Thiazolylmethanesulfonamide
Description
Properties
CAS No. |
1195-57-9 |
|---|---|
Molecular Formula |
C4H6N2O2S2 |
Molecular Weight |
178.2 g/mol |
IUPAC Name |
N-(1,3-thiazol-2-yl)methanesulfonamide |
InChI |
InChI=1S/C4H6N2O2S2/c1-10(7,8)6-4-5-2-3-9-4/h2-3H,1H3,(H,5,6) |
InChI Key |
YERQTUMWIDGYMQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NC=CS1 |
Origin of Product |
United States |
Synthetic Methodologies for N 2 Thiazolylmethanesulfonamide and Its Analogues
General Synthetic Strategies for Thiazole-Sulfonamide Scaffolds
The foundational approach to constructing thiazole-sulfonamide scaffolds typically involves the reaction of a 2-aminothiazole (B372263) derivative with a sulfonyl chloride. nih.gov This electrophilic substitution reaction targets the exocyclic amino group of the thiazole (B1198619) ring. A common and straightforward method starts with the commercially available 2-aminothiazole. nih.gov
A widely employed procedure involves the N-sulfonylation of 2-aminothiazole. nih.gov In this method, the reaction is often carried out in an aqueous medium with a base, such as sodium acetate (B1210297), to facilitate the reaction. The sulfonyl chloride of choice is added to the solution containing 2-aminothiazole, and the mixture is heated to drive the reaction to completion. nih.gov This process yields N-sulfonylated intermediates that can be isolated and purified, often through recrystallization from a suitable solvent like ethanol. nih.gov
The versatility of this strategy lies in the ability to use a wide variety of sulfonyl chlorides, enabling the synthesis of a diverse library of thiazole-sulfonamides. nih.gov Following the initial sulfonylation, further modifications, such as alkylation at the sulfonamide nitrogen, can be performed to create even greater structural diversity. nih.gov This two-step process, involving sulfonylation followed by alkylation, is a powerful tool for generating novel molecules with potentially enhanced biological properties. nih.gov
The Hantzsch thiazole synthesis is another fundamental method for creating the thiazole ring itself, which can then be functionalized. acs.orgnih.gov This classic condensation reaction typically involves an α-haloketone and a thioamide. researchgate.net For the synthesis of 2-aminothiazole precursors, thiourea (B124793) is commonly used as the thioamide component. nih.govchemicalbook.com
Targeted Synthesis of N-2-Thiazolylmethanesulfonamide Derivatives
The specific synthesis of this compound derivatives follows the general strategy of reacting a 2-aminothiazole with methanesulfonyl chloride. This reaction directly forms the desired methanesulfonamide (B31651) linkage. researchgate.net
In a typical procedure, equimolar amounts of the starting 2-imino-4-thiazoline (a tautomeric form of 2-aminothiazole) and methanesulfonyl chloride are reacted in the presence of a suitable base and solvent. researchgate.net The choice of base is critical for scavenging the hydrochloric acid byproduct generated during the reaction. The resulting N-(thiazol-2(3H)-ylidene)methanesulfonamide can then be isolated and purified using standard techniques like crystallization. researchgate.net
The synthesis can be adapted to produce a variety of derivatives by starting with substituted 2-aminothiazoles. For instance, using 3,4-diaryl-2-imino-4-thiazolines allows for the preparation of N-(3,4-diarylthiazol-2(3H)-ylidene)methanesulfonamides. researchgate.net This highlights the modularity of the synthetic approach, where complexity can be built into the final molecule by choosing appropriately functionalized starting materials.
Table 1: Synthesis of this compound Derivatives
| Starting Material (2-Imino-4-thiazoline) | Reagent | Product | Reference |
|---|---|---|---|
| 3,4-diaryl-2-imino-4-thiazolines | Methanesulfonyl chloride | N-(3,4-diarylthiazol-2(3H)-ylidene)methanesulfonamides | researchgate.net |
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of thiazole-sulfonamide products. Key parameters that are often adjusted include the choice of solvent, base, temperature, and reaction time.
For the N-sulfonylation of 2-aminothiazole, a study demonstrated a successful procedure using sodium acetate in water, with the reaction mixture heated to 80–85 °C. nih.gov The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). nih.gov The choice of an aqueous system can be advantageous from a green chemistry perspective. researchgate.net
In other synthetic routes, particularly for more complex derivatives, organic solvents are employed. For instance, the synthesis of certain N-sulfonyl amidines derived from thiazoles found that using n-propanol at elevated temperatures (97 °C) provided optimal conditions for achieving good yields. researchgate.net The stoichiometry of the reactants can also be a critical factor; in some cases, using a significant excess of one reagent, such as the sulfonyl azide (B81097) in the aforementioned amidine synthesis, was necessary to drive the reaction to completion and achieve a high yield. researchgate.net
The selection of the base is also pivotal. While milder bases like sodium acetate are used in some protocols nih.gov, stronger bases or different catalytic systems might be required for other transformations. For example, some copper-catalyzed reactions for C-H arylation on the thiazole ring have utilized lithium tert-butoxide. organic-chemistry.org
Table 2: Optimization Parameters for Thiazole-Sulfonamide Synthesis | Reaction Type | Solvent | Temperature | Key Additives/Base | Outcome | Reference | | :--- | :--- | :--- | :--- | :--- | | N-sulfonylation | Water | 80-85 °C | Sodium acetate | Formation of powdered solid product | nih.gov | | N-sulfonyl amidine synthesis | n-Propanol | 97 °C | Excess sulfonyl azide | 78% yield | researchgate.net | | Thiazole synthesis | Dioxane | Reflux | Triethylamine (TEA) | High yields | nih.gov |
Regioselective Synthesis Approaches
Regioselectivity is a significant consideration in the synthesis of thiazole derivatives, particularly when the thiazole ring has multiple potential reaction sites. The 2-aminothiazole nucleus is an ambident nucleophile, with reactivity at both the exocyclic amino nitrogen and the endocyclic ring nitrogen. chemicalbook.com
When reacting with electrophiles like sulfonyl chlorides, the reaction generally occurs at the more nucleophilic exocyclic amino group, leading to the desired N-2-sulfonylated product. nih.gov This selectivity is often observed under standard reaction conditions. nih.gov
However, the regiochemical outcome can be influenced by the reaction conditions and the nature of the substituents on the thiazole ring. For certain multi-component reactions designed to build fused heterocyclic systems, such as thiazolo[3,2-a]pyrimidines, controlling the regioselectivity is key to obtaining the desired isomer. nih.gov In one such synthesis, it was found that using bromoacetic acid instead of chloroacetic acid and controlling the temperature favored the formation of the desired kinetic regioisomer over the thermodynamic alternative. nih.gov
The inherent reactivity patterns of the starting materials often guide the regioselectivity. For example, in the Hantzsch synthesis, the cyclization to form the thiazole ring is a regioselective process dictated by the connectivity of the α-haloketone and the thioamide. acs.org Similarly, subsequent functionalizations can be directed by the existing groups on the ring. The development of regioselective methods, such as the one-pot reaction for thiazolo[2,3-a]pyrimidine derivatives, provides an efficient and convergent pathway to complex molecules, avoiding the need for tedious separation of isomers. nih.gov
Advanced Structural Characterization and Spectroscopic Analysis
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for probing the chemical environment of atoms and functional groups within N-2-Thiazolylmethanesulfonamide.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of thiazole (B1198619) derivatives, the protons of the thiazole ring typically exhibit characteristic chemical shifts. For related amino-substituted azoles, the broad signals of amino group protons can be found in the range of 7.3–7.7 ppm. mdpi.com
In ¹³C NMR, the carbon atoms of the thiazole ring and the methanesulfonamide (B31651) group would resonate at distinct chemical shifts, providing a carbon map of the molecule. For comparison, in similar heterocyclic systems, the "pyrrole-like" and "pyridine-like" nitrogen atoms in azole rings have been identified through ¹⁵N NMR, with signals appearing in specific ranges. mdpi.com While specific data for this compound is not detailed in the provided search results, the principles of NMR spectroscopy allow for the unambiguous assignment of its structure through the analysis of chemical shifts, coupling constants, and two-dimensional correlation experiments. mdpi.com
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information through fragmentation analysis. Under electrospray ionization (ESI) conditions, the compound would be expected to form a protonated molecule, [M+H]⁺.
A characteristic fragmentation pathway for aromatic sulfonamides involves the loss of sulfur dioxide (SO₂), resulting in a significant ion at [M+H-64]⁺. nih.gov This rearrangement and fragmentation are influenced by substituents on the aromatic ring. nih.gov Although this compound contains a thiazole ring instead of a simple aromatic ring, similar fragmentation behavior involving the sulfonamide group could be anticipated. The precise mass measurements obtained from high-resolution mass spectrometry would further confirm the elemental composition of the parent ion and its fragments.
Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and S=O stretching vibrations of the sulfonamide group.
For comparison, in studies of N-methylformamide, the N-H stretch appears around 3288 cm⁻¹. researchgate.net The asymmetric and symmetric stretching vibrations of the S=O group in sulfonamides typically appear in the regions of 1370–1335 cm⁻¹ and 1180–1160 cm⁻¹, respectively. The vibrations associated with the thiazole ring, including C=N and C-S stretching, would also be present in the fingerprint region of the spectrum, providing further structural confirmation. The analysis of these vibrational modes is crucial for understanding intermolecular interactions, as shifts in peak positions can indicate the presence of hydrogen bonding. researchgate.net
X-ray Crystallography and Crystal Structure Analysis
X-ray crystallography offers the most definitive insight into the three-dimensional structure of a molecule in the solid state, providing precise atomic coordinates. wordpress.comnih.gov This technique is essential for understanding the molecule's conformation and how it packs in a crystal lattice. wordpress.comnih.gov
The solid-state architecture of this compound is stabilized by a network of non-covalent interactions. researchgate.net X-ray crystallography is paramount in identifying and characterizing these supramolecular interactions. nih.govmdpi.com
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in relation to its neighbors, providing a detailed picture of the close contacts that govern the supramolecular architecture. The analysis generates three-dimensional surfaces color-coded to highlight different interaction types and their relative strengths, as well as two-dimensional "fingerprint plots" that summarize the intermolecular contacts.
While specific crystallographic and Hirshfeld surface analysis data for this compound are not available in the reviewed literature, analysis of closely related thiazole-containing compounds provides significant insight into the expected intermolecular interactions. The thiazole ring, along with the sulfonamide group, dictates a predictable pattern of non-covalent interactions that are crucial for crystal packing.
Further examination of another related compound, 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole, also underscores the importance of various intermolecular contacts. nih.gov For this molecule, N···H/H···N, S···H/H···S, and H···H contacts represent the most frequent interactions, responsible for stabilizing the crystal packing. nih.gov The packing is further consolidated by non-classical C—H···N hydrogen bonds and π–π stacking interactions. nih.gov
The quantitative contributions of various intermolecular contacts for these representative thiazole-containing compounds are detailed in the tables below. These findings suggest that a similar distribution of interactions would be expected to stabilize the crystal structure of this compound, driven by the hydrogen-bond donor and acceptor capabilities of the sulfonamide and thiazole moieties.
Table 1: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one nih.gov
| Interaction Type | Contribution (%) |
| H···H | 37.6 |
| O···H/H···O | 16.8 |
| S···H/H···S | 15.4 |
| N···H/H···N | 13.0 |
| C···H/H···C | 7.6 |
Data sourced from the Hirshfeld surface analysis of a related thiazole derivative to illustrate expected interactions. nih.gov
Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole nih.gov
| Interaction Type | Contribution (%) |
| N···H/H···N | 24.3 |
| S···H/H···S | 21.1 |
| H···H | 17.7 |
| S···C/C···S | 9.7 |
Data sourced from the Hirshfeld surface analysis of a related thiazole derivative to illustrate expected interactions. nih.gov
Computational and Theoretical Investigations of N 2 Thiazolylmethanesulfonamide and Derivatives
Molecular Docking Studies
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor's active site. This technique has been instrumental in understanding how N-2-Thiazolylmethanesulfonamide derivatives interact with various biological targets, particularly enzymes like carbonic anhydrases (CAs).
Docking studies have consistently shown that the sulfonamide moiety (-SO₂NH₂) of this compound derivatives is crucial for their interaction with metalloenzymes. In the case of carbonic anhydrases, the nitrogen atom of the sulfonamide group typically coordinates with the zinc ion (Zn²⁺) in the enzyme's active site. This interaction is a hallmark of sulfonamide-based CA inhibitors.
Beyond this primary interaction, the thiazole (B1198619) ring and other substituents play a significant role in defining the binding orientation and specificity. The thiazole ring can form various non-covalent interactions with amino acid residues within the active site cavity. These interactions often include hydrogen bonds, van der Waals forces, and hydrophobic interactions. For example, the nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors, while the ring itself can engage in hydrophobic contacts with nonpolar residues.
Computational models have been effective in predicting the specific binding modes of these derivatives. The orientation within the active site is dictated by the sum of all interactions. The sulfonamide group anchors the molecule to the catalytic zinc ion, while the rest of the molecule orients itself to maximize favorable contacts with the surrounding amino acid residues. This can lead to different binding poses for different derivatives, which in turn influences their inhibitory potency and selectivity for various CA isoforms.
The binding affinity, often expressed as the inhibition constant (Ki), can be estimated using scoring functions within the docking software. These functions calculate a score based on the predicted interactions, which correlates with the binding energy. These predicted affinities are valuable for ranking potential inhibitors before their synthesis and experimental testing, thereby streamlining the drug discovery process.
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a more profound understanding of the intrinsic properties of molecules, such as their electronic structure and conformational preferences.
DFT calculations have been used to analyze the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO) of this compound and its analogs. The MEP maps highlight the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, as well as potential hydrogen bonding interactions.
The energies of the HOMO and LUMO are important descriptors of a molecule's reactivity and stability. A small HOMO-LUMO energy gap generally implies higher reactivity. These calculations help to rationalize the observed biological activities and to predict how modifications to the chemical structure will affect the molecule's electronic properties and, consequently, its interactions with a biological target.
A molecule's three-dimensional shape is critical for its biological activity. Conformational analysis using computational methods identifies the stable, low-energy conformations of this compound derivatives. By understanding the molecule's flexibility and the energy barriers to rotation around key single bonds, researchers can determine which conformations are most likely to be present and active in a biological environment. This information is crucial because only a specific conformation may fit optimally into the binding site of a target protein.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating various calculated molecular descriptors with experimentally determined activity data.
For this compound derivatives, QSAR studies have successfully identified the key structural features that modulate their inhibitory potency against targets like carbonic anhydrase. These models often incorporate a range of descriptors, including:
Electronic descriptors: Such as partial atomic charges and dipole moments, which can be derived from quantum chemical calculations.
Steric descriptors: Like molecular volume and surface area, which describe the size and shape of the molecule.
Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which quantifies the molecule's lipophilicity.
By developing a robust QSAR model, it becomes possible to predict the biological activity of novel, yet-to-be-synthesized derivatives. This predictive power allows for the rational design of new compounds with potentially enhanced potency and selectivity, guiding synthetic efforts toward the most promising candidates.
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a prominent three-dimensional quantitative structure-activity relationship (3D-QSAR) technique used to correlate the biological activity of a set of molecules with their 3D shape and electrostatic properties. researchgate.netresearchgate.net This method calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction fields of a series of aligned compounds and uses statistical methods, such as Partial Least Squares (PLS), to generate a predictive model. The resulting models are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity.
For derivatives related to the thiazole scaffold, CoMFA has been successfully applied to build statistically significant and predictive models for various biological targets. For instance, a 3D-QSAR study on a series of thiazolone derivatives acting as allosteric inhibitors of the hepatitis C virus (HCV) NS5B polymerase yielded a robust CoMFA model. nih.gov This model demonstrated good predictive power, as indicated by its statistical parameters. nih.gov The analysis of CoMFA contour maps helps in understanding the steric and electrostatic field requirements for potent inhibitory activity, guiding the design of new derivatives. nih.gov
Similarly, CoMFA studies on other heterocyclic compounds containing thiazole or thiadiazole rings have provided valuable insights. In an analysis of 1,3,4-thiadiazole (B1197879) derivatives, the resulting CoMFA model indicated that steric interactions were the dominant factor influencing biological activity, accounting for 71.7% of the model's predictive equation, with electrostatic interactions contributing the remaining 28.3%. researchgate.net The statistical validation of these models is crucial; key parameters include the cross-validated correlation coefficient (q² or r²cv) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good internal predictive ability, while a high r² value (close to 1.0) shows a strong correlation between the predicted and observed activities of the training set compounds. researchgate.netelsevierpure.com
Table 1: Statistical Results of CoMFA Models for Thiazole-Related Derivatives
| Compound Series | Biological Target/Activity | q² (or r²cv) | r² | Key Findings | Reference |
| Thiazolone Derivatives | HCV NS5B Polymerase | 0.621 | 0.950 | Model provides interpretation of structure-activity relationship. | nih.gov |
| Thiazolidine-4-carboxylic acid Derivatives | Neuraminidase Inhibitors | 0.708 | 0.997 | Constructed model shows good predictive power. | researchgate.net |
| 1,3,4-Thiadiazole Derivatives | Anti-inflammatory Activity | 0.617 | 0.980 | Steric interactions (71.7%) dominate over electrostatic (28.3%). | researchgate.net |
| Benzimidazole Derivatives | Trichomonicidal Activity | 0.634 | 0.936 | Contour maps suggest key substitution points for activity. | elsevierpure.com |
Predictive Model Development for Biological Activity
The development of predictive models for biological activity is a cornerstone of computational drug design, aiming to identify key molecular features that correlate with a specific biological effect. mdpi.com These quantitative structure-activity relationship (QSAR) models are mathematical equations that link chemical structure to biological activity. mdpi.com The development process involves selecting a set of compounds with known activities, calculating various molecular descriptors (e.g., electronic, topological, thermodynamic), and then using statistical methods to build and validate a predictive model. nih.govsciepub.com
For heterocyclic systems analogous to this compound, QSAR models have been developed to predict a range of biological activities. In one study, researchers developed predictive models for the antidiabetic activity of a series of 1,3,4-thiadiazole molecules using quantum chemical descriptors derived from Density Functional Theory (DFT) calculations. sciepub.com The resulting models, built using Multiple Linear Regression (RLM), showed excellent statistical quality and predictive power. sciepub.com The high values for the coefficient of determination (R²) and the cross-validation coefficient (Q²cv) indicated a strong correlation between the selected descriptors and the antidiabetic activity. sciepub.com
Another study focused on developing 2D-QSAR models to describe the antimicrobial properties of triazolothiadiazine compounds. nih.gov Using a genetic function approximation (GFA) analysis, the researchers identified key topological and DFT-derived descriptors related to connectivity, electronegativity, and polarizability that could predict antifungal and antibacterial activities with good accuracy (R² values between 0.725 and 0.768). nih.gov The validation of these models is critical and is typically performed using an external test set of compounds that were not used in the model's creation. mdpi.com
Table 2: Statistical Validation of Predictive QSAR Models for Thiazole/Thiadiazole Analogs
| Compound Series | Activity | Model Type | R² | Q²cv | F-statistic | Key Descriptor Type | Reference |
| 1,3,4-Thiadiazole Derivatives | Antidiabetic | RLM | 0.931 | 0.931 | 202.657 | Bond Angle α(S-C-N) | sciepub.com |
| Triazolothiadiazine Derivatives | Antifungal/Antibiotic | GFA | 0.725 - 0.768 | Not Reported | Not Reported | Topological, DFT | nih.gov |
In Silico Screening and Drug Design Approaches
In silico screening and rational drug design are powerful computational strategies used to identify and optimize novel drug candidates from large virtual libraries of chemical compounds. nih.govmdpi.com These approaches leverage knowledge of the biological target's three-dimensional structure or use ligand-based methods like QSAR to accelerate the discovery process. mdpi.comnih.gov
Molecular docking is a primary tool in this domain. It predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a target protein. nih.gov For derivatives of thiazole, this technique has been widely applied. For example, newly synthesized thiazole conjugates were screened for their anti-hepatic cancer potential by docking them into the active site of the Rho6 protein, a regulator of the cell cycle. nih.gov The docking studies revealed favorable binding interactions and scores, with some derivatives showing arene-cation interactions and hydrogen bonds with the target. nih.gov In another project, N-(thiazol-2-yl)benzamide derivatives were designed as quorum sensing inhibitors against Pseudomonas aeruginosa, with molecular docking studies yielding good binding affinity values ranging from -7.6 to -11.2 kcal/mol. nih.gov
Beyond just screening, these computational tools are integral to drug design. Information from CoMFA contour maps or docking poses can guide the synthesis of new molecules with improved properties. nih.gov This can involve molecular hybridization, where different pharmacophoric scaffolds are combined, or structure-based design, where functional groups are added or modified to enhance specific interactions with the target protein. nih.govump.edu.pl For instance, the design of selective A(2A) adenosine (B11128) receptor antagonists was guided by molecular modeling of known ligands, leading to the synthesis of novel purine (B94841) analogues with high affinity and selectivity. nih.gov The stability of the predicted ligand-protein complexes can be further assessed using molecular dynamics (MD) simulations, which provide insight into the dynamic behavior of the complex over time. nih.gov
Table 3: Examples of In Silico Screening and Drug Design for Thiazole Derivatives
| Compound Series | Biological Target | Method | Key Findings | Reference |
| Thiazole Conjugates | Rho6 Protein | Molecular Docking, ADMET Screening | Good docking scores and binding interactions identified for anti-cancer activity. | nih.gov |
| N-(thiazol-2-yl)benzamide Derivatives | Quorum Sensing (LasR protein) | Molecular Docking, MD Simulation | Binding affinities from -7.6 to -11.2 kcal/mol; stable complex formation. | nih.gov |
| Thiazolidine 4-one Derivatives | Antitumor Targets | Molecular Docking | Identification of potential antitumor agents through virtual screening. | researchgate.net |
| Purine Analogues | A(2A) Adenosine Receptor | Molecular Modeling, Drug Design | Design of selective antagonists based on modeling of known ligands. | nih.gov |
Non Clinical Biological and Biochemical Mechanism Focused Studies
Enzyme Inhibition Potentials
Derivatives of N-2-Thiazolylmethanesulfonamide have been investigated for their ability to inhibit various enzymes, a common strategy in drug discovery to modulate biological pathways. These studies explore the specificity of these compounds for their enzyme targets, the kinetics of their inhibitory action, and the molecular mechanisms by which they bind to and inactivate enzymes.
Research has identified several enzyme targets for thiazole (B1198619) and sulfonamide-containing compounds, highlighting their potential as specific inhibitors.
CD38: The thiazoloquin(az)olin(on)e compound, known as 78c, has been identified as a highly potent and specific inhibitor of CD38. nih.govelsevierpure.com CD38 is an NADase that plays a crucial role in the decline of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) levels associated with aging. nih.govelsevierpure.com Inhibition of CD38 by compounds like 78c has been shown to reverse this age-related NAD+ decline in mouse models. nih.gov Flavonoids such as apigenin (B1666066) have also been noted to inhibit the enzymatic activity of CD38. nih.gov There are at least four anti-CD38 antibodies currently in use or development, including daratumumab and isatuximab. youtube.com
Phospholipase A2 (PLA2): Thiazolyl ketones have been synthesized and evaluated as inhibitors of Group IVA cytosolic phospholipase A2 (GIVA cPLA2), an enzyme that provides pro-inflammatory mediators. nih.gov Within a series of these compounds, methyl 2-(2-(4-octylphenoxy)acetyl)thiazole-4-carboxylate (GK470) was found to be a potent inhibitor of GIVA cPLA2, with an IC50 of 300 nM in a vesicle assay. nih.gov In a cellular assay using SW982 fibroblast-like synoviocytes, GK470 suppressed the release of arachidonic acid with an IC50 value of 0.6 μM. nih.gov
Other Enzyme Targets: A novel (E)-styrylsulfonyl methylpyridine, referred to as TL-77, potently inhibits tubulin polymerization in cell-free conditions. nih.gov Additionally, isatin-based molecules with sulphonamide groups have been developed as inhibitors for the main protease (Mpro) of the SARS-CoV-2 virus, an enzyme essential for its replication. nih.gov One such derivative, compound 6b, showed a promising inhibitory activity with an IC50 of 0.249 µM. nih.gov
Table 1: Enzyme Inhibition Data for this compound Derivatives
| Compound | Enzyme Target | Inhibitory Concentration (IC50) | Assay Type |
|---|---|---|---|
| GK470 | Phospholipase A2 (GIVA cPLA2) | 300 nM | Vesicle Assay |
| GK470 | Phospholipase A2 (GIVA cPLA2) | 0.6 µM | Cellular Assay (SW982 cells) |
| TL-77 | Tubulin Polymerization | < 1µM (GI50) | In vitro Growth Inhibition (HCT-116 cells) |
| Compound 6b | SARS-CoV-2 Main Protease | 0.249 µM | Enzyme Inhibition Assay |
Kinetic studies are essential for understanding how an inhibitor affects an enzyme's catalytic efficiency. nih.gov These studies measure parameters like the Michaelis constant (Km) and maximum velocity (Vmax) to classify the type of inhibition. basicmedicalkey.com
For the CD38 inhibitor 78c, kinetic analysis revealed that the presence of nicotinamide (NAM), a product of the CD38 reaction, decreased the apparent initial velocity (V0) and increased the inhibition constant (Ki) for 78c. nih.gov In contrast, other reaction products like ADP-ribose (ADPR) and cyclic-ADP-ribose (cADPR) did not significantly affect these kinetic parameters. nih.gov
In a study of substituted thiazolidinones as mushroom tyrosinase inhibitors, kinetic analysis using Lineweaver-Burk and Dixon plots determined that the most potent compound was a non-competitive inhibitor with a Ki value of 1.5 µM. nih.gov Non-competitive inhibitors bind to a site other than the active site (an allosteric site), which changes the enzyme's shape and reduces its efficiency, lowering the Vmax without altering the Km (the substrate's binding affinity). basicmedicalkey.comyoutube.comyoutube.com Competitive inhibition, by contrast, involves the inhibitor binding directly to the active site, which increases the Km but does not change the Vmax. basicmedicalkey.comyoutube.com
Understanding how an inhibitor binds to its target enzyme is critical for rational drug design. This can involve forming covalent bonds, which are often irreversible, or weaker, reversible interactions. youtube.comyoutube.com
CD38 Inhibition: The observation that nicotinamide, but not other products, affects the inhibition of CD38 by 78c suggests a specific binding mechanism related to the enzyme's active site or a product-release step. nih.gov
SARS-CoV-2 Main Protease Inhibition: For the isatin-based inhibitor (compound 6b), molecular docking studies provided insights into its binding mechanism. The analysis showed that the compound could interact with key amino acid residues in the active site of the protease. nih.gov Molecular dynamics simulations further indicated that the inhibitor forms a stable complex within the Mpro active site, supporting the in vitro findings. nih.gov
Tubulin Interaction: The compound TL-77 is described as a non-ATP competitive kinase inhibitor that interferes with mitotic spindle assembly by potently inhibiting tubulin polymerization. nih.gov This suggests a direct binding interaction with tubulin molecules, preventing them from forming the microtubules necessary for cell division.
Cellular and Molecular Target Investigations (in vitro, non-human cell lines)
Beyond purified enzymes, studies in cultured cells help to reveal how these compounds affect complex cellular processes, from interactions with macromolecules like DNA to the modulation of entire signaling pathways.
Certain sulfonamide derivatives have been shown to interact with fundamental cellular components like DNA and the cytoskeleton.
The compound (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide (TL-77) was found to induce DNA damage in cancer cells. nih.gov This effect often accompanies the arrest of the cell cycle, suggesting that the cell's DNA damage response pathways are activated. In addition to its effects on DNA, TL-77's primary molecular interaction appears to be with tubulin, a protein that forms microtubules. By potently inhibiting the polymerization of tubulin, TL-77 disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. nih.gov
By inhibiting specific enzymes or interacting with key biomolecules, this compound derivatives can modulate complex intracellular signaling pathways.
Metabolic and Aging Pathways: The CD38 inhibitor 78c, by increasing cellular NAD+ levels, activates several pathways associated with longevity and metabolic health. nih.gov These include the activation of sirtuins, AMPK, and PARPs. nih.gov Conversely, it was observed to inhibit pathways that negatively impact healthspan, such as the mTOR-S6K and ERK signaling cascades. elsevierpure.com Treatment with 78c also led to an attenuation of telomere-associated DNA damage, a marker of cellular aging, in mouse models. elsevierpure.com
Cell Cycle and Apoptosis Pathways: In cancer cell lines, the tubulin-inhibiting compound TL-77 triggers significant G2/M arrest in the cell cycle, which is followed by the onset of apoptosis (programmed cell death). nih.gov This is accompanied by the downregulation of key anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family, including Bid, Bcl-xl, and Mcl-1, and the subsequent activation of caspases, which execute the apoptotic program. nih.gov Furthermore, TL-77 was shown to inhibit the phosphorylation of Cdc25C, a phosphatase that controls entry into mitosis. nih.gov
Inflammatory Pathways: The phospholipase A2 inhibitor GK470 was shown to suppress the interleukin-1β induced release of arachidonic acid in SW982 human synoviocyte cells. nih.gov Arachidonic acid is a precursor to prostaglandins, which are key mediators of inflammation. nih.gov
Inhibition of Cell Migration and Invasion (in vitro models)
There are no specific in vitro studies on this compound that detail its effects on cell migration and invasion. However, the thiazole core is a prominent feature in a multitude of synthetic compounds designed to inhibit these key processes in cancer metastasis.
Research into a series of thiazole derivatives has demonstrated potent inhibitory effects on the migration and invasion of metastatic cancer cells. nih.govnih.gov In one such study, a lead compound from the series, designated as 5k, exhibited a half-maximal inhibitory concentration (IC50) of 176 nM in a transwell migration assay using the human breast cancer cell line MDA-MB-231. nih.gov At a concentration of 10 μM, this same compound was also found to reduce the migration of HeLa and A549 cancer cells by approximately 80% and curtailed the invasion of MDA-MB-231 cells through a Matrigel matrix by 60%. nih.gov
Mechanistic investigations into these active thiazole derivatives suggest that their anti-migratory effects may stem from the disruption of the actin cytoskeleton. nih.gov Compound 5k was observed to significantly decrease the amount of filamentous actin (f-actin) within the cells and hinder the localization of fascin, an actin-bundling protein, to the cell's leading edge. nih.gov These actin-rich protrusions are critical for driving cell movement, and their impairment is a key mechanism for inhibiting cell migration. nih.gov Notably, many of these potent anti-migratory thiazole derivatives displayed minimal to no cytotoxicity in clonogenic assays, indicating a desirable therapeutic window where cell migration can be halted without causing widespread cell death. nih.govnih.gov
Table 1: In Vitro Inhibition of Cell Migration and Invasion by Thiazole Derivatives
| Compound/Derivative | Cell Line | Assay Type | Concentration | Inhibition Rate | Source |
| Thiazole Derivative 5k | MDA-MB-231 | Transwell Migration | 176 nM (IC50) | 50% | nih.gov |
| Thiazole Derivative 5k | HeLa | Migration | 10 µM | ~80% | nih.gov |
| Thiazole Derivative 5k | A549 | Migration | 10 µM | ~80% | nih.gov |
| Thiazole Derivative 5k | MDA-MB-231 | Matrigel Invasion | 10 µM | ~60% | nih.gov |
This table presents data for active thiazole derivatives, as no specific data for this compound is currently available.
Antimicrobial Activity Studies (in vitro, non-clinical)
Direct in vitro studies on the antimicrobial potential of this compound are not present in the current body of scientific literature. However, the constituent thiazole and sulfonamide moieties are well-established pharmacophores in the development of antimicrobial agents.
Antibacterial Potentials
The thiazole ring is a core component of numerous antibiotics, and its derivatives have been extensively screened for antibacterial activity. nih.govdntb.gov.ua Similarly, sulfonamides were among the first classes of synthetic antibiotics and continue to be a source of new antibacterial agents. researchgate.net
Studies on various synthetic thiazole derivatives have demonstrated a broad spectrum of antibacterial activity. For example, certain thiazolyl-halogenated pyrroles have shown potent activity against various Gram-positive bacteria, including vancomycin-resistant Enterococcus faecalis (VRE), with minimum inhibitory concentrations (MICs) as low as ≤0.125 μg/mL. nih.gov Other research on 5-methyl-2-substituted phenyl-3-(phenylsulfonyl)thiazolidin-4-ones, which combine both thiazole and sulfonamide features, has also revealed antibacterial activity against both Gram-positive and Gram-negative strains. researchgate.net
Table 2: In Vitro Antibacterial Activity of Selected Thiazole and Sulfonamide Derivatives
| Compound Class | Bacterial Strain(s) | Key Findings | Source |
| Thiazolyl-halogenated pyrroles | Enterococcus faecalis (VRE) | MIC ≤0.125 μg/mL | nih.gov |
| Thiazolidine-sulfonamide derivatives | Gram-positive and Gram-negative bacteria | Exhibited antimicrobial activity | researchgate.net |
| Thiazolyl peptide antibiotic (MDL 62,879) | Staphylococci, Enterococci | More active than teicoplanin and vancomycin | nih.gov |
This table illustrates the antibacterial potential of the broader chemical classes to which this compound belongs, as specific data for the compound itself is unavailable.
Antifungal Potentials
The exploration of thiazole and sulfonamide derivatives has also extended to their potential as antifungal agents. While no studies have specifically tested this compound against fungal pathogens, related compounds have shown promise.
For instance, certain 5-methyl-2-substituted phenyl-3-(phenylsulfonyl)thiazolidin-4-one derivatives demonstrated significant antifungal activity. researchgate.net Other synthetic thiazole compounds have also been identified with potent activity against Candida albicans. dntb.gov.ua The data underscores the potential for this chemical scaffold in the development of new antifungal therapies.
Table 3: In Vitro Antifungal Activity of Selected Thiazole and Sulfonamide Derivatives
| Compound Class | Fungal Strain(s) | Key Findings | Source |
| Thiazolidine-sulfonamide derivatives | Fungal strains | Exhibited significant antifungal activity | researchgate.net |
| Synthetic Thiazole Derivatives | Candida albicans | Displayed potent antifungal activity | dntb.gov.ua |
This table highlights the antifungal potential of the chemical families related to this compound, in the absence of specific data for the compound.
Structure Activity Relationship Sar Elucidation
Correlating Structural Modifications with Non-Clinical Biological Activity
The biological activity of N-2-Thiazolylmethanesulfonamide derivatives has been explored in several non-clinical contexts, primarily focusing on anticancer and anti-inflammatory properties. The core structure, consisting of a thiazole (B1198619) ring linked to a methanesulfonamide (B31651) group, serves as a versatile template for chemical modification.
Anticancer and Anti-inflammatory Activity
Studies on a series of 3,4-diaryl-2-imino-4-thiazoline derivatives, which incorporate a methanesulfonamide group, have revealed important structure-activity relationships (SAR). researchgate.net In these compounds, the nature and position of substituents on the aryl rings at the C4 and N3 positions of the thiazoline (B8809763) ring significantly impact their biological activity.
For instance, the presence of electron-withdrawing groups, such as a nitro group, on the phenyl ring at the N3-position of the thiazoline core has been shown to influence anticancer activity. researchgate.net In a panel of human cancer cell lines, including colon (COLO-205), lung (A-549 and HEP-2), and neuroblastoma (IMR-32), specific substitution patterns led to varied growth inhibition. For example, a derivative with a 4-nitrophenyl group at the N3-position and a phenyl group at the C4-position (Compound 2a) was synthesized and evaluated. researchgate.net Further modifications, such as the introduction of a 4-chlorophenyl group at the C4-position (Compound 2g), resulted in a 36% growth inhibition of COLO-205 cells at a concentration of 1x10⁻⁵M. researchgate.net
Similarly, the anti-inflammatory activity, assessed using the carrageenan-induced paw edema model in rats, was also sensitive to the substitution pattern. A derivative (Compound 2i) featuring a 4-methoxyphenyl (B3050149) group at the C4-position and a 4-chlorophenyl group at the N3-position demonstrated a notable 34.7% anti-inflammatory effect at a dose of 50 mg/kg, which was comparable to the standard drug phenylbutazone. researchgate.net
The following table summarizes the biological activity of selected methanesulfonamide derivatives of 3,4-diaryl-2-imino-4-thiazolines:
| Compound | N3-Aryl Substituent | C4-Aryl Substituent | Anticancer Activity (% Inhibition of COLO-205 at 1x10⁻⁵M) | Anti-inflammatory Activity (% Inhibition at 50 mg/kg) |
| 2g | 4-Chlorophenyl | 4-Nitrophenyl | 36% | - |
| 2i | 4-Chlorophenyl | 4-Methoxyphenyl | - | 34.7% |
Data sourced from a study on methanesulfonamide derivatives of 3,4-diaryl-2-imino-4-thiazolines. researchgate.net
These findings underscore the importance of the electronic and steric properties of the substituents on the aryl rings in modulating the anticancer and anti-inflammatory activities of these thiazole-based methanesulfonamides.
Identification of Key Pharmacophore Features
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the this compound class of compounds, several key features have been identified through the analysis of their interactions with biological targets.
Based on the SAR studies of related N-acylthiazole derivatives, the following pharmacophoric elements are considered crucial:
The Thiazole Ring: This heterocyclic ring system is a central component of the pharmacophore. Its aromatic character and the presence of nitrogen and sulfur atoms allow for various types of interactions with biological macromolecules, including hydrogen bonding and π-π stacking.
The Sulfonamide Moiety (-SO₂NH-): The sulfonamide group is a critical feature, capable of acting as a hydrogen bond donor and acceptor. This functionality is often involved in key interactions with the active sites of enzymes or receptors.
Hydrogen Bond Acceptors and Donors: Beyond the sulfonamide group, other functionalities capable of forming hydrogen bonds are important. For example, in related N-(thiazol-2-yl)-benzamide analogs, the amide linkage provides a crucial hydrogen bond donor and acceptor. nih.gov
A study on N-(thiazol-2-yl)-benzamide analogs as antagonists of the Zinc-Activated Channel (ZAC) revealed that modifications to both the thiazole and the phenyl rings significantly impacted activity. nih.gov For instance, the introduction of bulky substituents at the 4-position of the thiazole ring was generally detrimental to activity. nih.gov Conversely, specific substitutions on the phenyl ring, such as a 2-chloro-5-bromo pattern, were found in active compounds. nih.gov This detailed SAR analysis of a closely related scaffold provides valuable insights into the pharmacophoric requirements for this compound derivatives.
Development of Design Principles for Novel Analogues
The elucidation of SAR and the identification of key pharmacophore features have paved the way for the rational design of novel this compound analogues with potentially improved biological profiles. The following design principles can be inferred from the available research:
Systematic Modification of Aryl Substituents: The nature and position of substituents on any aryl rings attached to the core structure are critical. Future design efforts should focus on a systematic exploration of various electron-donating and electron-withdrawing groups at different positions to optimize activity and selectivity for a specific biological target. The use of quantitative structure-activity relationship (QSAR) studies could further aid in predicting the impact of these modifications. researchgate.net
Exploration of Thiazole Ring Substitutions: While the thiazole ring itself is a key pharmacophoric element, substitutions on this ring can modulate activity. As observed in related series, small, non-bulky substituents at the 4- and 5-positions of the thiazole ring could be explored to fine-tune the electronic and steric properties of the molecule without disrupting essential binding interactions. nih.gov
Bioisosteric Replacement of the Sulfonamide Linker: While the sulfonamide group is important, its replacement with other bioisosteric groups could lead to novel analogues with different pharmacokinetic or pharmacodynamic properties. For example, replacing the sulfonamide with an amide, as seen in the N-(thiazol-2-yl)-benzamide series, can retain biological activity, albeit potentially at different targets. nih.gov
Introduction of Additional Functional Groups: The incorporation of other functional groups that can participate in specific interactions with a target protein, such as additional hydrogen bond donors/acceptors or charged groups, could enhance potency and selectivity.
By applying these design principles, medicinal chemists can rationally develop new generations of this compound analogues with tailored biological activities for various therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
